5-Chloro-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
5-Chloro-1H-indole-4-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a chlorine atom at the 5th position and a carboxylic acid methyl ester group at the 4th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-indole-4-carboxylic acid methyl ester typically involves the esterification of indole-5-carboxylic acid. One common method includes the use of methanol and a strong acid catalyst to facilitate the esterification reaction . Another approach involves the use of coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) and DMF (dimethylformamide) as the solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and other functionalized derivatives .
Scientific Research Applications
5-Chloro-1H-indole-4-carboxylic acid methyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activities. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The chlorine atom and ester group enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 5-Bromo-1H-indole-4-carboxylic acid methyl ester
- 1H-indole-2-carboxylic acid methyl ester
Comparison
Compared to these similar compounds, 5-Chloro-1H-indole-4-carboxylic acid methyl ester is unique due to the presence of the chlorine atom at the 5th position, which significantly influences its chemical reactivity and biological activity. The chlorine atom enhances its electrophilic substitution reactions and increases its potency in biological assays .
Properties
IUPAC Name |
methyl 5-chloro-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJKXWQQOCCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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